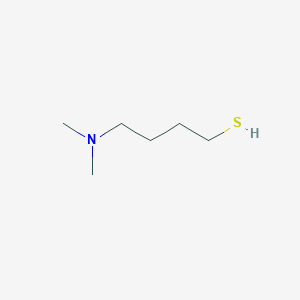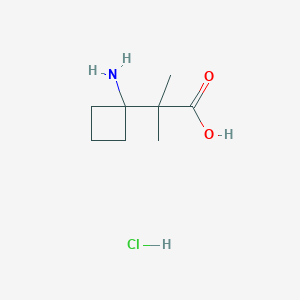
4-(Dimethylamino)butane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)butane-1-thiol is an organic compound with the molecular formula C6H15NS It features a thiol group (-SH) and a dimethylamino group (-N(CH3)2) attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobutane-1-thiol and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: 4-chlorobutane-1-thiol is reacted with dimethylamine in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethylamino)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, cyanides, or other amines in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dimethylamino)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)butane-1-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Butane-1-thiol: Lacks the dimethylamino group, making it less versatile in chemical reactions.
4-(Methylamino)butane-1-thiol: Contains a methylamino group instead of a dimethylamino group, leading to different reactivity and applications.
4-(Dimethylamino)butane-2-thiol: The thiol group is positioned differently, affecting its chemical behavior.
Uniqueness: 4-(Dimethylamino)butane-1-thiol is unique due to the presence of both a thiol and a dimethylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H15NS |
|---|---|
Poids moléculaire |
133.26 g/mol |
Nom IUPAC |
4-(dimethylamino)butane-1-thiol |
InChI |
InChI=1S/C6H15NS/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3 |
Clé InChI |
BFOCABWAUPCJFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)



![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
